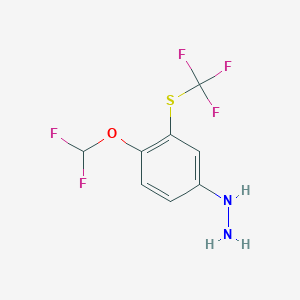
1-(4-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine is a useful research compound. Its molecular formula is C8H7F5N2OS and its molecular weight is 274.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine is a synthetic organic compound with potential biological activity. Its unique structure, characterized by the presence of difluoromethoxy and trifluoromethylthio groups, suggests significant interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C11H9F5N2O2S |
| Molecular Weight | 300.25 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(=O)CC1=C(C(=CC=C1)OC(F)F)SC(F)(F)F |
The compound's structure allows for diverse interactions with biomolecules, potentially influencing various biological pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the difluoromethoxy and trifluoromethylthio groups enhance the compound's lipophilicity and electron-withdrawing properties, which are crucial for its interaction with biological targets.
Enzyme Inhibition
Studies have shown that this compound can inhibit various enzymes, including:
- Cyclooxygenase-2 (COX-2) : Demonstrated moderate inhibition, which may suggest anti-inflammatory properties.
- Lipoxygenases (LOX-5 and LOX-15) : Also exhibited moderate inhibitory effects, indicating potential in managing inflammatory responses.
In silico molecular docking studies revealed hydrogen bonding interactions between the compound and enzyme active sites, which likely contribute to its observed biological effects .
Anticancer Properties
This compound has been evaluated for its anticancer activity against various cell lines, including:
- MCF-7 (breast cancer) : The compound showed significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
- Hek293 (human embryonic kidney cells) : Lower cytotoxicity compared to MCF-7 cells suggests selectivity toward cancerous cells.
Case Studies
- Study on COX-2 Inhibition : A study reported that derivatives of this compound exhibited dual inhibitory effects against COX-2 and lipoxygenases, suggesting a potential therapeutic role in treating inflammatory diseases .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this hydrazine derivative on MCF-7 cells, revealing an IC50 value that supports its potential as an anticancer agent .
Similar Compounds
The biological activity of this compound can be compared to other hydrazine derivatives:
| Compound | Biological Activity |
|---|---|
| 1-(3-Difluoromethoxy)-2-trifluoromethylthio phenyl hydrazone | Moderate COX-2 inhibition |
| 1-(4-Fluorophenyl)-3-hydrazone | Higher cytotoxicity against MCF-7 |
These comparisons highlight the unique properties of the target compound that may confer enhanced biological activity.
Properties
Molecular Formula |
C8H7F5N2OS |
|---|---|
Molecular Weight |
274.21 g/mol |
IUPAC Name |
[4-(difluoromethoxy)-3-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2OS/c9-7(10)16-5-2-1-4(15-14)3-6(5)17-8(11,12)13/h1-3,7,15H,14H2 |
InChI Key |
FXWCBVOGZFUQNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)SC(F)(F)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















